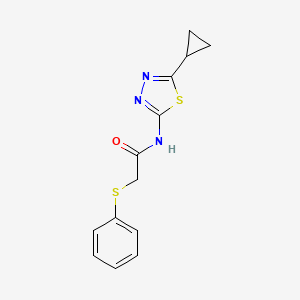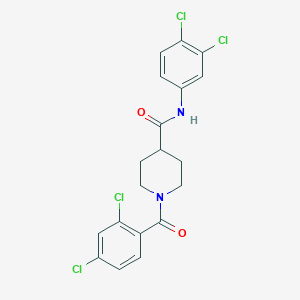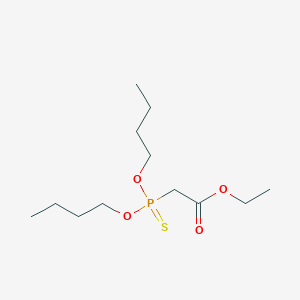
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, also known as CPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is not yet fully understood. However, it has been suggested that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide may exert its effects by modulating various signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is its potential as a therapeutic agent for the treatment of various diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. One area of research is the development of more efficient synthesis methods for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. Another area of research is the elucidation of the exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. Additionally, further studies are needed to determine the full range of potential applications for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide in scientific research.
合成法
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with phenylthioacetic acid in the presence of a suitable coupling reagent. The resulting product is then purified by column chromatography to obtain pure N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-11(8-18-10-4-2-1-3-5-10)14-13-16-15-12(19-13)9-6-7-9/h1-5,9H,6-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPNTKVQHQDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)
![17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232779.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)